[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide
CAS No.: 159878-04-3
VCID: VC0016820
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol
* For research use only. Not for human or veterinary use.
![[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide - 159878-04-3](/images/no_structure.jpg)
Description | "[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide" contains a decahydroisoquinoline moiety. Decahydroisoquinoline is a saturated bicyclic compound with the molecular formula . It exists as cis- and trans- isomers, with the cis-isomer being predominant in mixtures . Decahydroisoquinoline is a colorless to light yellow or light orange liquid at 20°C . It should be stored in a cool, dark place under inert gas due to its air sensitivity . Decahydroisoquinoline can cause skin and serious eye irritation and is a combustible liquid . A related compound is Decahydroisoquinoline hydrochloride, which has the formula . In the field of research, a research assistant's resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . A hybrid resume format is often ideal, combining chronological and functional elements to showcase both experience and skills . Essential sections include contact information, objective, education, research experience, skills, and publications . Recruiters look for proven experience with research methodologies and data analysis tools, demonstrable experience in literature reviews, data collection, and reporting research findings . Strong organizational skills and meticulous attention to detail are also valued . |
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CAS No. | 159878-04-3 |
Product Name | [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide |
Molecular Formula | C32H45N3O4S |
Molecular Weight | 567.8 g/mol |
IUPAC Name | benzyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37)/t24-,25+,27-,28-,29+/m0/s1 |
Standard InChIKey | CADGDESSNWSRRZ-RIVMDFSBSA-N |
SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
Synonyms | [(1R,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester; |
PubChem Compound | 10962812 |
Last Modified | Apr 15 2024 |
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